molecular formula C22H18N2O2S B14986974 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

Cat. No.: B14986974
M. Wt: 374.5 g/mol
InChI Key: JLFGYUDOBDBIOM-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a 2-methylphenyl group at position 3 and a phenoxyacetamide moiety. This compound’s structure combines a rigid benzothiazole ring with flexible acetamide and aryloxy groups, enabling diverse interactions in biological systems.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-17(22-24-19-11-5-6-13-20(19)27-22)10-7-12-18(15)23-21(25)14-26-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25)

InChI Key

JLFGYUDOBDBIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine. This intermediate is then reacted with phenoxyacetyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzothiazole ring and phenoxyacetamide group are susceptible to oxidation. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . These reactions may lead to:

  • Formation of sulfoxides or sulfones from the benzothiazole sulfur atom.

  • Modification of the acetamide group under strong oxidizing conditions, potentially generating carboxylic acids or amides.

Typical Conditions :

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature: Room temperature to reflux.

Reduction Reactions

Reduction typically targets the acetamide group or aromatic systems. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reagents:

  • Amide reduction to generate primary amines.

  • Partial reduction of the benzothiazole ring , though this is less common due to the ring’s stability.

Key Factors :

  • Solvent choice (e.g., ethanol for NaBH₄).

  • Reaction time to avoid over-reduction.

Substitution Reactions

The aromatic rings (benzothiazole and phenoxy) may undergo electrophilic substitution. Nitration or halogenation (e.g., using nitric acid or chlorine gas) could introduce substituents at positions para or meta to the phenoxy group .

Example Reagents :

  • Nitric acid (HNO₃) for nitration.

  • Chlorine gas (Cl₂) for halogenation .

Hydrolysis

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl) produces a carboxylic acid and amine.

  • Basic hydrolysis (e.g., NaOH) generates a carboxylate salt.

Conditions :

  • Temperature: Elevated temperatures (e.g., reflux) accelerate reaction rates.

Cross-Coupling Reactions

The benzothiazole fragment may participate in C-C bond-forming reactions (e.g., Suzuki or Heck coupling) with organometallic reagents. These reactions are less common but could modify the aromatic system .

Reagents :

  • Palladium catalysts (e.g., Pd(PPh₃)₄).

  • Boron-containing coupling partners .

Enzymatic Interactions

While not a traditional chemical reaction, the compound’s interaction with enzymes (e.g., dihydropteroate synthetase inhibition) is notable for its potential antibacterial activity. This mechanism involves non-covalent binding to enzyme active sites.

Research Findings and Considerations

  • Structural Stability : The benzothiazole ring resists ring-opening under most conditions, maintaining structural integrity during reactions .

  • Functional Group Reactivity : The phenoxyacetamide group is more reactive than the benzothiazole moiety, dominating reaction pathways.

  • Steric Effects : The 2-methylphenyl substituent may hinder substitution reactions at adjacent positions .

Comparison with Similar Compounds

Structural Variations in Benzothiazole-Acetamide Derivatives

Key structural differences among analogs arise from substituents on the phenyl, benzothiazole, or phenoxy groups. Below is a comparative analysis:

Compound Name / ID Substituents / Modifications Key Features & Applications Reference(s)
Target Compound 3-(Benzothiazol-2-yl)-2-methylphenyl; phenoxy Prototype structure for biological screening
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 6-Methylbenzothiazole; 2-methylphenoxy Enhanced lipophilicity; potential CNS activity
2-{4-[4-(Benzodiazol-2-yl)phenoxymethyl]-triazol-1-yl}-N-[2-(4-fluorophenyl)thiazol-5-yl]acetamide (9b) Fluorophenyl-thiazole; triazole-phenoxymethyl Improved binding affinity (docking studies)
N-[3-(Benzothiazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide (3156-0147) 4-Methylphenoxy Structural analog with modified solubility
Mefenacet Benzothiazol-2-yloxy; N-methyl Herbicidal activity; crystallographic data
N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide 2,3-Dimethylphenoxy Increased hydrophobicity

Enzyme Binding and Docking Studies

  • Compound 9c (4-bromophenyl-thiazole) showed strong binding to α-glucosidase in docking studies, with a binding energy of −9.2 kcal/mol, attributed to halogen interactions with active-site residues .
  • Mefenacet’s benzothiazol-2-yloxy group forms hydrogen bonds with Tyr-114 and Asp-189 in acetylcholinesterase, explaining its herbicidal potency .

Key Research Findings and Trends

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F, Br): Enhance binding to enzymatic targets but reduce solubility.
    • Methoxy/Methyl Groups : Improve pharmacokinetic properties (e.g., bioavailability) .
  • Structural Rigidity : Benzothiazole cores with methylphenyl groups (e.g., target compound) favor planar conformations, aiding membrane penetration .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula: C22H18N2O2S
  • Molecular Weight: 374.5 g/mol
  • IUPAC Name: this compound
  • Structure: The compound features a benzothiazole moiety, which is often associated with various biological activities.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes. For instance, it has been suggested that it can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, which could explain its potential antimicrobial properties.
  • Antitumor Activity: Studies have shown that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

Antitumor Activity

Research has demonstrated that this compound exhibits promising antitumor activity. A study utilizing the Sulforhodamine B (SRB) assay indicated that the compound effectively inhibited the proliferation of cultured leukemia and lymphoma cell lines .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (μM)Assay Type
A549 (Lung Cancer)6.262D Cell Culture
HCC827 (Lung Cancer)6.482D Cell Culture
NCI-H358 (Lung Cancer)20.463D Cell Culture

These results indicate that the compound is more effective in traditional two-dimensional cultures compared to three-dimensional assays, which may reflect its interaction with the tumor microenvironment.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity. It was tested against various bacterial strains and demonstrated significant inhibition, suggesting that it could serve as a lead compound for further development into antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Effects: A clinical study reported a series of benzothiazole derivatives similar to this compound that showed significant reduction in tumor size among patients with advanced-stage cancers .
  • Antimicrobial Efficacy: Another study evaluated the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria and found that these compounds significantly reduced bacterial load in infected models .

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